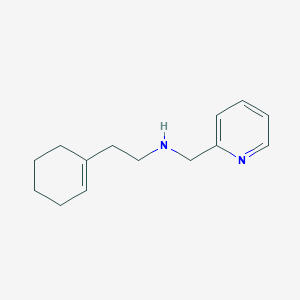![molecular formula C20H21NO2S B275976 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275976.png)
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol, also known as PTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTB is a synthetic compound that belongs to the family of β-adrenergic agonists, which are compounds that can activate β-adrenergic receptors in the body.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol is its use as a β-adrenergic agonist in the treatment of asthma. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has been shown to have bronchodilator effects, which can help to alleviate the symptoms of asthma. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has also been studied for its potential applications in the treatment of heart failure, as it can improve cardiac function and reduce the risk of arrhythmias.
Wirkmechanismus
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol exerts its effects by activating β-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol binds to these receptors, it causes a cascade of biochemical events that ultimately lead to the desired physiological effects.
Biochemical and Physiological Effects:
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has a number of biochemical and physiological effects that make it a promising compound for scientific research. Some of the key effects of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol include bronchodilation, increased cardiac contractility, and increased skeletal muscle strength. 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the lungs and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol for lab experiments is its specificity for β-adrenergic receptors. This means that researchers can use 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol to selectively activate these receptors without affecting other receptors in the body. However, there are also some limitations to using 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol in lab experiments. For example, 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol can have variable effects depending on the dose and the duration of exposure, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol. One area of research is the development of more specific and potent β-adrenergic agonists that can be used for the treatment of asthma and other conditions. Another area of research is the investigation of the anti-inflammatory effects of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol, which could have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, researchers could investigate the potential use of 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol in the treatment of other conditions such as heart failure and muscle wasting.
Synthesemethoden
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-(2-aminoethoxy)ethanol with 4-(thiophen-2-ylmethoxy)benzaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with phenylacetyl chloride to form 1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol.
Eigenschaften
Produktname |
1-Phenyl-2-{[4-(thiophen-2-ylmethoxy)benzyl]amino}ethanol |
|---|---|
Molekularformel |
C20H21NO2S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C20H21NO2S/c22-20(17-5-2-1-3-6-17)14-21-13-16-8-10-18(11-9-16)23-15-19-7-4-12-24-19/h1-12,20-22H,13-15H2 |
InChI-Schlüssel |
KJAXDZIHVZMEGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B275893.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine](/img/structure/B275895.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275896.png)
![2-({3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275901.png)
![1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B275903.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine](/img/structure/B275905.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)

